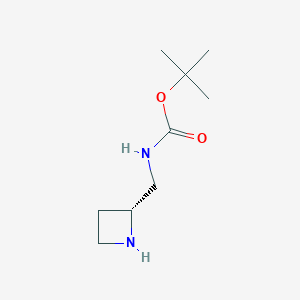

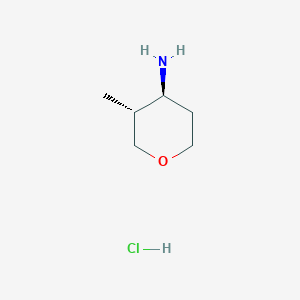

(R)-tert-Butyl (azetidin-2-ylmethyl)carbamate

Overview

Description

The compound “methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 180.63 and is a powder at room temperature . Another related compound is “®-(1-Methyl-azetidin-2-yl)-methanol” with a molecular weight of 101.15 . It’s a colorless to brown liquid .

Molecular Structure Analysis

The InChI code for “methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” is 1S/C6H12N2O2.ClH/c1-10-6(9)8-4-5-2-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H . For “®-(1-Methyl-azetidin-2-yl)-methanol”, the InChI code is 1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis

“Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” is a powder with a molecular weight of 180.63 . It’s stored at 4 degrees Celsius . “®-(1-Methyl-azetidin-2-yl)-methanol” is a colorless to brown liquid with a molecular weight of 101.15 . It’s stored at 0-8 degrees Celsius .Scientific Research Applications

Environmental Presence and Toxicity of Carbamates

Carbamates, including ethyl carbamate (urethane), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, and water sources. Studies have explored the occurrence, human exposure, and toxicity of these compounds. For instance, synthetic phenolic antioxidants (SPAs), which share functional similarities with carbamates, have been found in human fat tissues, serum, urine, breast milk, and fingernails, raising concerns over their potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020). Furthermore, the environmental behavior and fate of methyl tert-butyl ether (MTBE), a gasoline additive related to carbamates, have been extensively reviewed, highlighting its solubility in water and resistance to biodegradation in the subsurface (Squillace et al., 1997).

Synthesis and Applications in N-heterocycles

Chiral sulfinamides, closely related to carbamates in their utility as chiral auxiliaries, have been used in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the importance of such compounds in producing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial for many natural products and therapeutic compounds (Philip et al., 2020).

Biodegradation of Carbamates

The biodegradation and fate of carbamates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the capabilities of microorganisms to degrade these compounds under aerobic conditions. Although the specific biodegradation pathways and effectiveness under various conditions (including anoxic environments) are still under investigation, this research area is crucial for understanding the environmental impact and removal strategies for carbamate pollutants (Thornton et al., 2020).

Safety and Hazards

“Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . “®-(1-Methyl-azetidin-2-yl)-methanol” has hazard statements H302, H315, H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

properties

IUPAC Name |

tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBFSZZEGSSPH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (azetidin-2-ylmethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)

![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)